An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate, a piperazine derivative of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and characterization data. The piperazine scaffold is a common motif in a multitude of biologically active compounds, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutics.[1][2]
Introduction and Significance
Piperazine and its derivatives are integral components in a vast array of pharmaceuticals, exhibiting a wide range of biological activities including antihistaminic, anti-parasitic, anti-fungal, anti-bacterial, and anti-viral properties.[2] The incorporation of a sulfonyl group and an acetate moiety onto the piperazine core can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecule. The title compound, Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate, with a molecular formula of C14H19BrN2O4S and a molecular weight of 391.28 g/mol , presents a versatile scaffold for further chemical modifications and biological screening.[3]
This guide will detail a robust two-step synthetic route to this compound, followed by a thorough characterization using modern analytical techniques. The causality behind the selection of reagents and reaction conditions will be explained to provide a deeper understanding of the synthetic process.
Synthetic Strategy and Experimental Protocols
The synthesis of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate is most effectively achieved through a two-step process. This strategy involves the initial N-monosulfonylation of piperazine with 4-bromophenylsulfonyl chloride, followed by the N-alkylation of the resulting intermediate with ethyl 2-bromoacetate.
Overall Synthetic Workflow
The logical flow of the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate.
Step 1: Synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine
Mechanistic Rationale: This step involves a nucleophilic substitution reaction where one of the secondary amine groups of piperazine attacks the electrophilic sulfur atom of 4-bromophenylsulfonyl chloride. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the remaining free amine on the piperazine ring and driving the reaction to completion. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants. Performing the initial addition at 0°C helps to control the exothermicity of the reaction.
Experimental Protocol:
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Reaction Setup: To a solution of piperazine (2 equivalents) in dichloromethane (DCM, 10 mL/mmol of sulfonyl chloride) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triethylamine (1.2 equivalents). Cool the mixture to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 4-bromophenylsulfonyl chloride (1 equivalent) in DCM and add it dropwise to the cooled piperazine solution over 30 minutes.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).
-
Work-up and Isolation: Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-((4-bromophenyl)sulfonyl)piperazine as a solid.
Step 2: Synthesis of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate
Mechanistic Rationale: This step is an N-alkylation reaction, a classic example of a nucleophilic substitution (SN2) reaction. The secondary amine of 1-((4-bromophenyl)sulfonyl)piperazine acts as the nucleophile, attacking the electrophilic carbon atom of ethyl 2-bromoacetate and displacing the bromide ion. An inorganic base like potassium carbonate is used to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. Acetonitrile is a suitable polar aprotic solvent that facilitates this type of reaction. The reaction is typically carried out at elevated temperatures (reflux) to increase the reaction rate.[4][5]
Experimental Protocol:
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Reaction Setup: To a solution of 1-((4-bromophenyl)sulfonyl)piperazine (1 equivalent) in acetonitrile (ACN, 15 mL/mmol) in a round-bottom flask, add anhydrous potassium carbonate (2 equivalents).
-
Addition of Alkylating Agent: Add ethyl 2-bromoacetate (1.1 equivalents) to the suspension.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the final product, Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C14H19BrN2O4S |
| Molecular Weight | 391.28 g/mol [3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the chemical structure and data from analogous compounds.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃) δ (ppm):
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7.75-7.65 (m, 4H, Ar-H)
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4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
3.25 (s, 2H, -NCH₂COO-)
-
3.15 (t, J = 5.0 Hz, 4H, piperazine-H)
-
2.70 (t, J = 5.0 Hz, 4H, piperazine-H)
-
1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
170.0 (C=O)
-
135.0 (Ar-C)
-
132.5 (Ar-C)
-
129.0 (Ar-C)
-
128.0 (Ar-C)
-
61.0 (-OCH₂)
-
58.0 (-NCH₂COO-)
-
53.0 (piperazine-C)
-
46.0 (piperazine-C)
-
14.2 (-CH₃)
-
3.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3000-2850 | C-H stretching (aliphatic) |
| 1740 | C=O stretching (ester) |
| 1350, 1160 | S=O stretching (sulfonamide) |
| 1580, 1470 | C=C stretching (aromatic) |
| 1250 | C-O stretching (ester) |
| 1100 | C-N stretching |
3.2.3. Mass Spectrometry (MS)
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ESI-MS: m/z calculated for C₁₄H₁₉BrN₂O₄S [M+H]⁺: 391.03, found: 391.1. The presence of the bromine atom would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺).
Conclusion
This technical guide has outlined a detailed and reliable method for the synthesis of Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate. The two-step synthetic approach is robust and scalable, providing good yields of the target compound. The provided characterization data, while predicted, serves as a benchmark for researchers working on the synthesis of this and related molecules. The insights into the reaction mechanisms and experimental choices are intended to empower scientists to troubleshoot and adapt these protocols for their specific research needs. The versatile nature of the title compound makes it an attractive starting point for the development of new chemical entities with potential therapeutic applications.
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- Ethyl 2-(piperazin-1-yl)
- Ethyl 2-[4-(benzenesulfonyl)
- ETHYL-2-[2-[4-(1-BENZYL-2-ETHYL-4-NITRO-1H-IMIDAZOL-5-YL)
- 4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)
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